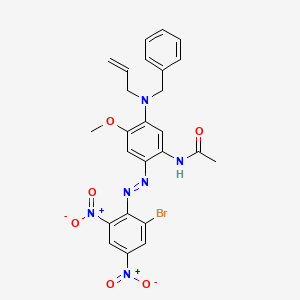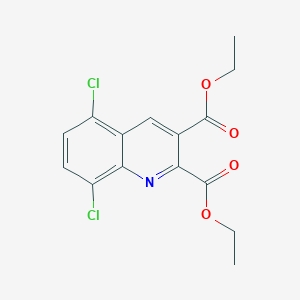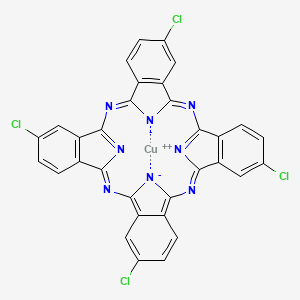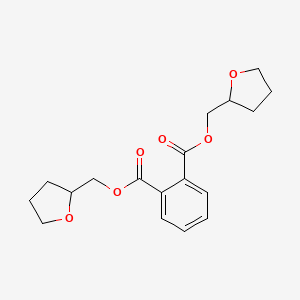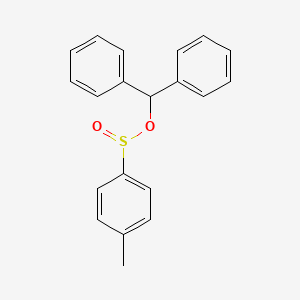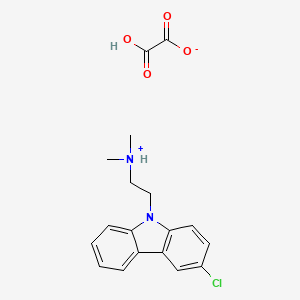
Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate is a chemical compound with the molecular formula C18H20ClN2O4. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate typically involves the reaction of 3-chlorocarbazole with 2-dimethylaminoethyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbazole derivatives .
Scientific Research Applications
Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbazole, 3-chloro-9-methyl-
- Carbazole, 6-methyl-9-(1-methyl-2-piperidyl)methyl-
- Carbazole, 6-methoxy-9-(1-methyl-2-piperidyl)methyl-
Uniqueness
Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a carbazole core with a chloro and dimethylaminoethyl group, along with the oxalate salt form, makes it particularly versatile for various applications.
Properties
CAS No. |
41734-71-8 |
|---|---|
Molecular Formula |
C18H19ClN2O4 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(3-chlorocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C16H17ClN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h3-8,11H,9-10H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LDRPIKATXVJPJE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
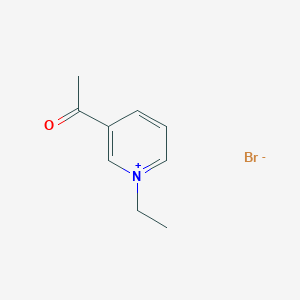
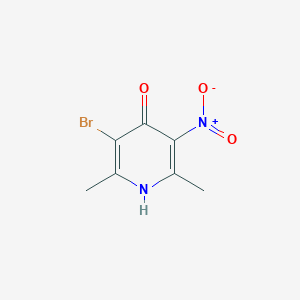
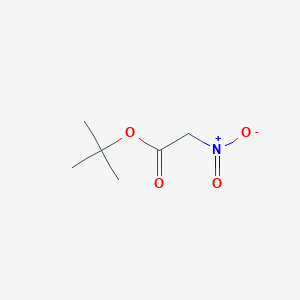
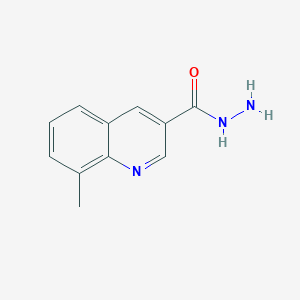
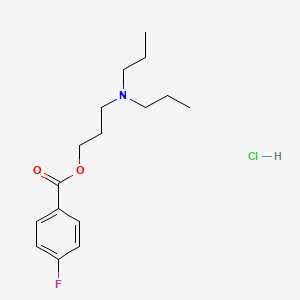
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
